molecular formula C11H20INO3 B15240894 tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate

tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B15240894
M. Wt: 341.19 g/mol
InChI Key: UNWZLTILZVWUNO-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20INO3 It is a piperidine derivative that features a tert-butyl ester group, a hydroxyl group, and an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate as a starting material, which is then subjected to various chemical reactions to introduce the hydroxyl group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce carbonyl or methylene derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a building block for the development of new drugs targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and iodomethyl groups can participate in hydrogen bonding and covalent interactions with target molecules, influencing their activity and function . The tert-butyl ester group may also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and an iodomethyl group on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, setting it apart from similar compounds .

Properties

Molecular Formula

C11H20INO3

Molecular Weight

341.19 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3

InChI Key

UNWZLTILZVWUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CI)O

Origin of Product

United States

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